molecular formula C13H7Cl5O2S B1619469 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)- CAS No. 66640-61-7

1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-

Cat. No.: B1619469
CAS No.: 66640-61-7
M. Wt: 404.5 g/mol
InChI Key: RRNFGIXWXHWJLE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. It is a synthetic organic compound with the molecular formula C13H7Cl5O2S. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of biphenyl derivatives with reduced chlorine content.

    Substitution: Formation of hydroxylated or aminated biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.

    Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its impact on human health.

    Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,5,5’-Pentachlorobiphenyl: Similar structure but lacks the methylsulfonyl group.

    2,3’,4,5,5’-Pentachlorobiphenyl: Differently substituted biphenyl with similar chlorination pattern.

    2,2’,4,4’,5-Pentachlorobiphenyl: Another PCB derivative with a different substitution pattern.

Uniqueness

1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-4’-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its stability and persistence in the environment, making it a compound of interest in environmental studies and toxicology.

Properties

IUPAC Name

1,4-dichloro-2-methylsulfonyl-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-5-9(15)7(3-12(13)18)6-2-10(16)11(17)4-8(6)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNFGIXWXHWJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216803
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66640-61-7
Record name 4-(Methylsulfonyl)-2,2′,4′,5,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66640-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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